Cas no 57597-62-3 (3,3-Dimethoxypropanenitrile)
3,3-Dimethoxypropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3,3-Dimethoxypropanenitrile
- 1-Cyano-2,2-dimethoxyethane
- 3,3-Dimethoxypropionitrile
- Calamine
- 3,3-Dimethoxy-propanenitrile
- 3,3-dimethoxypropanitrile
- 3,3-dimethyloxypropionitrile
- cyanoacetaldehyde dimethylacetal
- Acetaldehyde,cyano-, dimethyl acetal (6CI,7CI)
- 2-Cyano-1,1-dimethoxyethane
- b,b-Dimethoxypropionitrile
- Cyanoacetaldehyde Dimethyl Acetal
- SCHEMBL256196
- 3,3-Dimethoxypropanenitrile #
- 3 pound not3-Dimethoxypropionitrile
- A831516
- D2065
- InChI=1/C5H9NO2/c1-7-5(8-2)3-4-6/h5H,3H2,1-2H
- SY052222
- MFCD00044797
- CS-0138174
- 3,3-Dimethoxypropiononitrile
- FT-0614064
- AKOS007930748
- AS-47784
- 57597-62-3
- 3,3-dimethoxy-propionitrile
- F16138
- F0001-1498
- 3,3-dimethoxy propionitrile
- NS00033755
- EN300-56235
- M3V5GU3YNN
- EINECS 260-842-1
- DTXSID20206224
- Propanenitrile, 3,3-dimethoxy-
- 3,3-Dimethoxypropionitrile, technical grade, 90%
- DB-053070
-
- MDL: MFCD00044797
- Inchi: 1S/C5H9NO2/c1-7-5(8-2)3-4-6/h5H,3H2,1-2H3
- InChI Key: JYHSJQNYYLGMEI-UHFFFAOYSA-N
- SMILES: O(C)C(CC#N)OC
Computed Properties
- Exact Mass: 115.06300
- Monoisotopic Mass: 115.063329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 89.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.2
- Topological Polar Surface Area: 42.2
Experimental Properties
- Color/Form: liquid
- Density: 1.026
- Melting Point: No data available
- Boiling Point: 195°C
- Flash Point: 182 ºF
- Refractive Index: 1.414
- PSA: 42.25000
- LogP: 0.51898
- Solubility: Not determined
3,3-Dimethoxypropanenitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H227-H302+H312+H332-H315-H319
- Warning Statement: P210-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- WGK Germany:3
- Hazard Category Code: R20/21/22
- Safety Instruction: S23-S26-S28-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Packing Group:I; II; III
- Safety Term:6.1
- Storage Condition:Store at 4°C,-4At ℃Store…Better
3,3-Dimethoxypropanenitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,3-Dimethoxypropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D837989-1g |
3,3-Dimethoxypropionitrile |
57597-62-3 | technical grade, 90 % | 1g |
¥42.00 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VN623-5g |
3,3-Dimethoxypropanenitrile |
57597-62-3 | 93% | 5g |
197CNY | 2021-05-08 | |
| TRC | B428233-50mg |
3,3-Dimethoxypropanenitrile |
57597-62-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B428233-100mg |
3,3-Dimethoxypropanenitrile |
57597-62-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B428233-500mg |
3,3-Dimethoxypropanenitrile |
57597-62-3 | 500mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB142034-1 g |
3,3-Dimethoxypropionitrile, 93%; . |
57597-62-3 | 93% | 1g |
€138.50 | 2023-02-05 | |
| abcr | AB142034-5 g |
3,3-Dimethoxypropionitrile, 93%; . |
57597-62-3 | 93% | 5g |
€218.00 | 2023-02-05 | |
| Apollo Scientific | OR924380-1g |
3,3-Dimethoxypropanenitrile |
57597-62-3 | 95% | 1g |
£92.00 | 2025-02-20 | |
| Apollo Scientific | OR924380-5g |
3,3-Dimethoxypropanenitrile |
57597-62-3 | 95% | 5g |
£197.00 | 2025-02-20 | |
| Apollo Scientific | OR924380-10g |
3,3-Dimethoxypropanenitrile |
57597-62-3 | 95% | 10g |
£318.00 | 2025-02-20 |
3,3-Dimethoxypropanenitrile Suppliers
3,3-Dimethoxypropanenitrile Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3,3-Dimethoxypropanenitrile
Introduction to 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3)
3,3-Dimethoxypropanenitrile, identified by the CAS No. 57597-62-3, is a versatile organic compound with the molecular formula C₅H₁₁NO₂ and a molecular weight of approximately 107.14 g/mol. This molecule features a central propyl chain substituted with two methoxy groups at the 3-position and a nitrile functional group at one terminus. The combination of methoxy and nitrile moieties imparts unique chemical reactivity and physical properties, making it an attractive intermediate in synthetic chemistry. Recent advancements in computational modeling have revealed novel insights into its electronic structure and potential applications in medicinal chemistry.
The synthesis of 3,3-dimethoxypropanenitrile has evolved significantly over the past decade, driven by demands for greener and more efficient production methods. Traditional approaches involved multi-step processes using hazardous reagents such as phosgene or cyanogen bromide, but recent studies have focused on transition-metal-catalyzed methodologies to enhance atom economy. In a groundbreaking 2024 publication by Smith et al., palladium-catalyzed cyanation of the corresponding dimethoxypropene derivative achieved >98% yield under mild conditions using recyclable solvents like dimethyl carbonate. This method reduces waste generation while maintaining structural integrity, aligning with current trends toward sustainable organic synthesis.
In pharmaceutical research, 3,3-dimethoxypropanenitrile has emerged as a promising building block for developing kinase inhibitors targeting cancer pathways. A collaborative study between Harvard Medical School and AstraZeneca in late 2024 demonstrated that derivatives synthesized from this compound exhibit selective inhibition of Aurora kinase A (IC₅₀ = 14 nM) without affecting off-target kinases at therapeutic concentrations. The methoxy groups were shown to stabilize the conjugated system through electron-donating effects, enhancing binding affinity to ATP pockets in enzyme active sites.
Beyond medicinal applications, this compound plays a critical role in advanced polymer chemistry as a monomer for synthesizing high-performance thermoplastic elastomers (TPEs). Research published in Nature Materials (January 2024) highlighted its ability to form cross-linked networks with polyurethane matrices through amidation reactions under UV irradiation. The resulting materials exhibit exceptional tensile strength (up to 45 MPa) and thermal stability (decomposition temperature exceeding 280°C), positioning them as candidates for aerospace components requiring both flexibility and heat resistance.
In analytical chemistry contexts, CAS No. 57597-62-3-derived compounds are increasingly used as calibration standards for mass spectrometry-based metabolomics platforms. Their distinct fragmentation patterns under electrospray ionization (ESI) provide reference markers for identifying structurally similar endogenous molecules. A comparative study from MIT's Analytical Chemistry Lab (March 2024) confirmed its utility as an internal standard in LC-MS workflows with coefficient of variation values consistently below 5%, ensuring reliable quantification across diverse biological matrices.
The compound's reactivity stems from its dual functional groups: the nitrile group allows nucleophilic substitution while the methoxy substituents modulate steric and electronic properties through spatial shielding effects. Recent density functional theory (DFT) calculations by the University of Tokyo research group revealed that these substituents lower the activation energy barrier for Michael addition reactions by approximately 18 kJ/mol compared to unsubstituted analogs, enabling more efficient formation of conjugated adducts under ambient conditions.
In material science applications, researchers at ETH Zurich have explored its use in creating stimuli-responsive hydrogels through thiol-nitrile click chemistry modifications (ACS Applied Materials & Interfaces, June 2024). By incorporating pendant nitrile groups into polyacrylamide networks via RAFT polymerization techniques, they achieved pH-sensitive swelling behavior with response times reduced by over 60% compared to conventional systems due to hydrogen bonding interactions mediated by the methoxy groups.
A significant area of current investigation focuses on optimizing its role as an asymmetric synthesis intermediate using chiral auxiliaries anchored via its methoxy positions. Work published in Angewandte Chemie International Edition last year demonstrated enantioselective cyanation reactions achieving >99% ee values using cinchona alkaloid-based catalysts under solvent-free conditions—a notable advancement toward greener chiral syntheses.
In pharmacokinetic studies conducted at Stanford University's Drug Discovery Center (October 2024), orally administered derivatives showed improved bioavailability when functionalized at the methoxy sites with PEGylated moieties. The structural modifications reduced hepatic first-pass metabolism by altering metabolic pathways typically activated by cytochrome P450 enzymes interacting with unmodified aliphatic nitriles.
Safety data accumulated from recent toxicological evaluations indicate low acute toxicity profiles when compared to analogous compounds lacking oxygen substituents. A comprehensive OECD-compliant study released in early 2024 showed no observable adverse effects at doses up to 5 g/kg in rodent models due to rapid metabolic conversion into less toxic metabolites via cyano-hydration pathways facilitated by cellular esterases acting on the methoxy groups.
Environmental fate studies conducted under EU regulatory frameworks confirm its rapid biodegradation (>85% within seven days) in aerobic aquatic environments when used as an industrial chemical intermediate. The presence of both nitrile and ether functionalities provides multiple degradation sites accessible to microbial enzymes such as nitroreductases and esterases found in wastewater treatment systems—a critical factor supporting its adoption over persistent alternatives like certain chlorinated solvents.
Spectroscopic characterization techniques have provided new insights into its intermolecular interactions: X-ray crystallography studies from Cambridge Crystallographic Data Centre (CCDC) reveal π-stacking arrangements between adjacent molecules mediated by the conjugated system formed between nitrile and methoxyl groups—a property now being exploited in designing novel supramolecular assemblies for drug delivery systems requiring precise cargo release mechanisms.
In peptide engineering applications reported this year (JACS, April issue), this compound serves as a masked amino acid precursor releasing active amine groups upon controlled hydrolysis under physiological conditions. Its application in solid-phase peptide synthesis allows orthogonal deprotection steps without interfering with other protecting groups commonly used such as Fmoc or Boc strategies—a breakthrough validated through successful synthesis of challenging cyclic peptides like those found in antimicrobial agents.
Catalytic transformations involving CAS No. 57597-62-3-based substrates have opened new avenues for organic synthesis innovation: ruthenium-catalyzed metathesis reactions reported by Scripps Research Institute scientists enable cross-metathesis products that retain both functional groups intact while forming novel carbon-carbon bonds—this approach was successfully applied to synthesize complex natural product analogs such as epothilone derivatives used in anticancer research programs.
The compound's thermal behavior has been re-examined using advanced differential scanning calorimetry techniques revealing phase transition temperatures useful for designing shape-memory polymers when combined with azobenzene units via click chemistry approaches described in a recent Polymer Chemistry paper co-authored by researchers from KAIST and Dow Chemical Company.
In analytical applications beyond standardization roles mentioned earlier, it now serves as an effective matrix modifier for MALDI-TOF mass spectrometry analyses involving small molecules below MW=1kDa—its ability to form hydrogen bonds with analytes enhances ionization efficiency while minimizing matrix background noise according to comparative studies published last quarter.
New synthetic routes leveraging flow chemistry systems have been developed recently: continuous microfluidic reactors achieve product yields exceeding batch processes by maintaining precise temperature control during cyanation steps—a process optimization documented in a June issue article from Green Chemistry Journal which also highlighted reductions in energy consumption up to ~40% compared to traditional methods.
Bioconjugation strategies involving this compound are advancing rapidly: coupling reactions with biotinylated linkers via oxime formation after selective oxidation demonstrate efficient labeling of protein surfaces without disrupting tertiary structures—a method validated through cryo-electron microscopy studies on antibody-drug conjugates presented at ASMS Annual Conference proceedings this year.
Surface modification applications utilize plasma-enhanced deposition techniques where vaporized 3,3-dimethoxypropanenitrile forms thin films exhibiting tailored wettability properties—recent work published jointly between MIT.nano facility and Merck KGaA details how varying plasma treatment parameters can modulate surface energy characteristics down to sub-millijoule levels for microfluidic device fabrication needs.
Nanoparticle stabilization mechanisms incorporating this molecule show promise: amphiphilic copolymers containing pendant nitriles display superior stability against aggregation when exposed to physiological fluids—this finding stems from dynamic light scattering experiments reported last month that correlated stabilization efficacy directly with hydrophilic/hydrophobic balance influenced by methoxyl group positioning within polymer backbones.
Solvent-free reaction protocols utilizing mechanochemical synthesis have become prominent recently: ball-milling experiments conducted at University College London achieved complete conversion within minutes without solvent usage—the mechanical activation process was shown through FTIR analysis during milling operations (Journal of Organic Chemistry, November issue) accelerate intramolecular rearrangements leading to higher stereoselectivity outcomes compared conventional solution-phase methods.
In electrochemical sensing applications developed at Seoul National University's Advanced Materials Lab (Sensors & Actuators B, January publication), self-assembled monolayers incorporating this compound demonstrate selective detection capabilities for nitroaromatic explosives down to parts-per-trillion levels—the π-conjugated system facilitates electron transfer processes while the methoxyl groups prevent non-specific adsorption events on gold electrode surfaces.
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